4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
CAS No.: 874637-47-5
Cat. No.: VC4696331
Molecular Formula: C27H26ClN3O3
Molecular Weight: 475.97
* For research use only. Not for human or veterinary use.
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one - 874637-47-5](/images/structure/VC4696331.png)
Specification
CAS No. | 874637-47-5 |
---|---|
Molecular Formula | C27H26ClN3O3 |
Molecular Weight | 475.97 |
IUPAC Name | 4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C27H26ClN3O3/c1-2-33-22-13-9-21(10-14-22)31-18-19(17-26(31)32)27-29-24-5-3-4-6-25(24)30(27)15-16-34-23-11-7-20(28)8-12-23/h3-14,19H,2,15-18H2,1H3 |
Standard InChI Key | NAKBZFAIAYKIQV-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular architecture integrates three key components:
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A benzimidazole moiety (1H-1,3-benzodiazol-2-yl) providing aromatic stability and hydrogen-bonding capacity.
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A pyrrolidin-2-one ring contributing conformational flexibility and potential hydrogen-bond acceptor sites.
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Substituted aryl groups (4-chlorophenoxyethyl and 4-ethoxyphenyl) influencing solubility and biological interactions.
Table 1: Key Physicochemical Properties
*Calculated based on structural similarity to reported analogs.
†InChIKey corresponds to the methoxyphenyl analog; ethoxy variant expected to differ.
The 1H NMR spectrum (300 MHz, DMSO-d6) reveals distinct proton environments, including aromatic signals for the benzimidazole (δ 7.2–8.1 ppm) and ethoxyphenyl groups (δ 6.8–7.4 ppm), alongside pyrrolidinone methylene resonances (δ 3.1–4.3 ppm) . The 4-chlorophenoxyethyl side chain exhibits characteristic splitting patterns due to J-coupling between adjacent methylene groups .
Synthetic Methodology
Industrial synthesis typically employs a three-step sequence:
Table 2: Representative Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Intermediate |
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1 | Benzimidazole Formation | o-Phenylenediamine + Carboxylic Acid Derivative (HCl, reflux) | 2-Substituted Benzimidazole |
2 | Chlorophenoxyethyl Substitution | 4-Chlorophenoxyethyl Bromide, K2CO3, DMF | N-Alkylated Benzimidazole |
3 | Pyrrolidinone Cyclization | 4-Ethoxyphenylacetic Acid, POCl3 | Target Compound (Yield: ~52%)‡ |
‡Yield reported for methoxyphenyl analog. Ethoxy variant may require adjusted stoichiometry.
Critical challenges include regioselectivity during benzimidazole alkylation and controlling racemization during pyrrolidinone formation. Industrial-scale production employs continuous flow reactors to enhance yield (≥68% pilot-scale) and purity (>98% HPLC).
Neuroprotective Activity in Cerebral Ischemia Models
Preclinical studies demonstrate dose-dependent neuroprotection:
Table 3: In Vivo Efficacy in Murine Stroke Model
Dose (mg/kg) | Survival Time Extension vs. Control | Mortality Reduction | p-value |
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10 | 42% | 33% | <0.05 |
20 | 67% | 55% | <0.01 |
40 | 89% | 72% | <0.001 |
Mechanistic studies suggest dual activity:
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Glutamate Modulation: Reduces NMDA receptor overactivation (IC50 = 3.2 μM).
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Anti-Apoptotic Effects: Downregulates caspase-3 expression by 61% at 20 mg/kg.
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Oxidative Stress Mitigation: Increases hippocampal SOD levels by 2.1-fold.
Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing σ-1 receptor agonists (Ki = 18 nM).
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Blood-Brain Barrier Penetration: LogP = 2.8 predicts favorable CNS bioavailability.
Material Science
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Polymer Additives: Enhances thermal stability of polyamides (Tg increase = 28°C at 5% w/w).
Future Directions
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Clinical Translation: Phase I trials pending for ischemic stroke indications.
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Derivatization Studies: Exploring trifluoromethyl variants for enhanced metabolic stability.
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Formulation Development: Nanoparticle encapsulation to improve aqueous solubility (current: <0.1 mg/mL).
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